molecular formula C23H17FN4O2 B2925767 2-(4-fluorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358758-09-4

2-(4-fluorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2925767
CAS No.: 1358758-09-4
M. Wt: 400.413
InChI Key: XSWBXSBGMKHDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a pyrazolo-pyrazinone core substituted with a 4-fluorophenyl group at position 2 and a 5-methyl-2-phenyloxazole moiety at position 5 via a methylene linker. Such substitutions are critical for modulating biological activity, solubility, and target affinity. Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are frequently explored for anticancer, antiviral, and protease inhibitory properties .

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O2/c1-15-20(25-22(30-15)17-5-3-2-4-6-17)14-27-11-12-28-21(23(27)29)13-19(26-28)16-7-9-18(24)10-8-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWBXSBGMKHDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-fluorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC16_{16}H14_{14}F1_{1}N3_{3}O1_{1}
Molecular Weight267.255 g/mol
Density1.23 g/cm³
Boiling Point385.6 °C
Flash Point187 °C

Biological Activity Overview

Research indicates that pyrazole derivatives, including the target compound, exhibit a broad spectrum of biological activities such as anti-inflammatory, anticancer, and antimicrobial effects. The pyrazole nucleus has been linked with various pharmacological actions owing to its ability to interact with multiple biological targets.

Anti-inflammatory Activity

A study highlighted that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. Specifically, compounds similar to the target compound have shown significant inhibition of COX-2 activity, which is crucial in managing inflammatory diseases .

Anticancer Properties

Recent investigations have demonstrated that pyrazolo[1,5-a]pyrazines possess anticancer properties through the inhibition of specific kinases involved in cancer cell proliferation. Notably, compounds with similar structures have been reported to inhibit c-Met protein kinase, a target associated with several cancers .

Antimicrobial Effects

The antimicrobial activity of pyrazole derivatives has also been documented. Compounds in this class have shown efficacy against various bacterial strains and have been proposed as potential leads for new antibiotics .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as COX and lipoxygenase, leading to decreased production of inflammatory mediators.
  • Modulation of Signaling Pathways : It can interfere with signaling pathways critical for cancer cell survival and proliferation.
  • Interaction with Receptors : The compound may act on specific receptors involved in metabolic regulation, such as PPAR gamma .

Case Studies

Several studies have focused on the biological activity of compounds related to the target structure:

  • Study on Anti-inflammatory Activity : A derivative exhibited a significant reduction in edema in animal models when compared to standard anti-inflammatory drugs .
  • Anticancer Efficacy : In vitro studies demonstrated that certain pyrazole derivatives led to apoptosis in cancer cell lines at micromolar concentrations .
  • Antimicrobial Testing : A series of tests showed that derivatives displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents logP Biological Activity (if reported) Reference
Target Compound C₂₄H₁₈FN₅O₂ 427.43* 4-Fluorophenyl, 5-methyl-2-phenyloxazolyl ~3.5† Anticancer (A549 cells, inferred)
2-(3-Chloro-4-ethoxyphenyl)-5-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl]methyl} analog C₂₈H₂₇ClN₄O₅ 534.997 Chloro-ethoxy-phenyl, methoxy-ethoxy-oxazolyl N/A Not reported
2-(4-Ethoxyphenyl)-5-[(3-methoxyphenyl)methyl] analog C₂₂H₂₁N₃O₃ 375.43 Ethoxyphenyl, methoxybenzyl 3.2014 Not reported
7-((Methylsulfonyl)methyl)dihydropyrazolo[1,5-a]pyrazin-4(5H)-one C₁₃H₁₆N₄O₃S 308.35 Methylsulfonylmethyl N/A Alphavirus protease inhibition
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenyl analog C₁₇H₁₅N₅O₃ 337.33 Hydroxymethyl, oxadiazolyl N/A Not reported

*Estimated based on molecular formula; †Predicted using similar analogs.

Key Observations:

  • Substituent Effects : The target compound’s 4-fluorophenyl group likely enhances lipophilicity and metabolic stability compared to ethoxy/methoxy substituents in . The oxazole moiety may improve π-π stacking in target binding compared to oxadiazole or sulfonyl groups .
  • The target compound (427.43 Da) lies within the ideal range for drug-likeness.
  • logP : The target compound’s predicted logP (~3.5) suggests moderate membrane permeability, comparable to the 3.2 logP of , but higher than hydrophilic derivatives like .

Structural Flexibility and Drug Design

  • Heterocyclic Variations : Replacement of oxazole with thiazole (e.g., ) or triazole (e.g., ) alters electronic properties and binding modes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.